2,4,4-Trimethyl-3,4-dihydroquinoline

説明

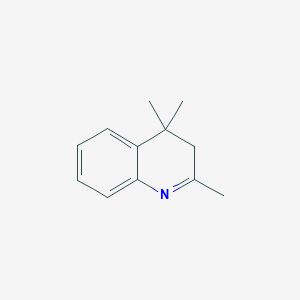

2,4,4-Trimethyl-3,4-dihydroquinoline (CAS: 63177-93-5) is a substituted dihydroquinoline with the molecular formula C₁₂H₁₅N and a molecular weight of 173.254 g/mol . Its structure features a partially hydrogenated quinoline ring system with methyl substituents at positions 2, 4, and 4 (Figure 1). This compound is of interest in materials science and pharmaceuticals due to its structural versatility.

特性

CAS番号 |

63177-93-5 |

|---|---|

分子式 |

C12H15N |

分子量 |

173.25 g/mol |

IUPAC名 |

2,4,4-trimethyl-3H-quinoline |

InChI |

InChI=1S/C12H15N/c1-9-8-12(2,3)10-6-4-5-7-11(10)13-9/h4-7H,8H2,1-3H3 |

InChIキー |

MJETWKCGZXNUCV-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=CC=CC=C2C(C1)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethyl-3,4-dihydroquinoline typically involves the condensation of aniline with acetone in the presence of a catalyst. One method employs micro-meso-macroporous zeolite H-Y-MMM as the catalyst, with the reaction carried out at temperatures ranging from 60°C to 230°C and a catalyst concentration of 5-20% over a reaction time of 6-23 hours . Another method involves the use of metal-modified 12-tungstophosphoric acid-supported γ-Al2O3 catalyst .

Industrial Production Methods

Industrial production of 2,4,4-Trimethyl-3,4-dihydroquinoline often utilizes the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method, although effective, requires careful control of reaction conditions due to the exothermic nature of the process.

化学反応の分析

Types of Reactions

2,4,4-Trimethyl-3,4-dihydroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form tetrahydroquinoline derivatives.

Substitution: It readily undergoes substitution reactions, such as the Friedel-Crafts reaction, to form aryl-substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various metal catalysts. The conditions typically involve moderate to high temperatures and controlled environments to ensure the desired product yield.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and aryl-substituted dihydroquinolines .

科学的研究の応用

2,4,4-Trimethyl-3,4-dihydroquinoline has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It exhibits antibacterial, antidiabetic, antimalarial, and anti-inflammatory properties.

作用機序

The mechanism of action of 2,4,4-Trimethyl-3,4-dihydroquinoline involves its interaction with molecular targets and pathways. It acts as an antioxidant by inhibiting lipid peroxidation and scavenging free radicals. The compound’s antibacterial and antidiabetic effects are attributed to its ability to interfere with bacterial cell wall synthesis and glucose metabolism, respectively .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(TMQ)

- Structure: TMQ (CAS: 147-47-7) is a 1,2-dihydroquinoline derivative with methyl groups at positions 2, 2, and 4.

- Applications : Widely used as an antioxidant in rubber vulcanization, offering resistance to thermal and ozone aging .

- Key Difference : The position of hydrogenation (1,2 vs. 3,4) significantly impacts reactivity. TMQ’s 1,2-dihydro configuration enhances its radical-scavenging efficiency compared to 3,4-dihydro analogs .

2,4,6-Trimethylquinoline

- Applications : Primarily used in dye synthesis and corrosion inhibition .

- Key Difference: The absence of hydrogenation increases aromaticity, leading to stronger UV absorption and reduced solubility in polar solvents compared to dihydroquinolines .

Tetrahydroquinoline Derivatives

- Structure: Fully hydrogenated analogs (e.g., 1,2,3,4-tetrahydroquinoline) with four saturated carbon atoms in the ring.

- Applications : Exhibit diverse pharmacological activities, including analgesic and antimicrobial effects .

- Key Difference: Increased saturation improves bioavailability but reduces thermal stability compared to dihydroquinolines .

Key Observations :

- Electrochemical methods (e.g., Shono cyclization) are efficient for dihydroquinolines but require specialized equipment .

- Multicomponent reactions offer higher yields for tetrahydroquinolines but may introduce functional group limitations .

Physicochemical Properties

| Property | 2,4,4-Trimethyl-3,4-dihydroquinoline | TMQ | 2,4,6-Trimethylquinoline |

|---|---|---|---|

| Molecular Weight (g/mol) | 173.254 | 173.25 | 171.24 |

| XLogP3 | 2.5 | 3.1 | 3.8 |

| Topological Polar Surface Area (Ų) | 12.4 | 12.4 | 12.4 |

| Aromaticity | Partial | Partial | Full |

Insights :

Key Contrast :

- TMQ’s superior antioxidant performance stems from its 1,2-dihydro configuration, which stabilizes radicals more effectively than 3,4-dihydroquinolines .

- Tetrahydroquinolines’ saturated structure enhances interaction with biological targets, improving drug efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。